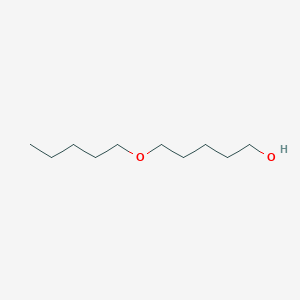

5-Pentyloxy-1-pentanol

Description

Structural Classification and Significance within Ether-Alcohol Chemistry

5-Pentyloxy-1-pentanol is classified as a linear ether-alcohol. Its structure consists of a ten-carbon backbone with a hydroxyl (-OH) group at one terminus (C1) and an ether linkage (-O-) at the C5 position, connecting a pentyl group. This bifunctional nature, possessing both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting ether oxygen, places it within a class of compounds studied for their unique solvent properties and potential for forming both intermolecular and intramolecular hydrogen bonds.

The significance of such compounds often lies in their amphiphilic character, where the alkyl chains contribute to nonpolar interactions and the functional groups provide polarity. Research on related ether-alcohols, such as 2-(pentyloxy)ethanol (B1594470) and other isomers, investigates how the relative positions of the ether and hydroxyl groups influence physical properties like density, viscosity, and thermal behavior. acs.orgacs.org These studies aim to establish clear structure-property relationships, which are crucial for designing solvents and surfactants for various applications. acs.orgmdpi.com However, specific research detailing the significance of the 1,5-substitution pattern of this compound is absent from the current literature.

Overview of Research Trajectories for this compound and Analogues

There are no discernible research trajectories specifically for this compound in published literature. Research on analogous ether-alcohols follows several key paths:

Thermophysical Properties: Studies frequently measure properties like density, viscosity, self-diffusion coefficients, and heat capacities across a range of temperatures. acs.orgacs.org These experiments help to understand the influence of the ether group's position on molecular packing and intermolecular forces compared to simple n-alcohols like n-octanol. acs.orgmdpi.com

Hydrogen Bonding Analysis: A primary focus is on the interplay between intermolecular (hydroxyl-hydroxyl and hydroxyl-ether) and intramolecular hydrogen bonding. mdpi.com The spacing between the two functional groups determines the stability of intramolecular rings, which in turn affects the macroscopic properties of the liquid.

Synthesis and Catalysis: General methods for ether synthesis from alcohols are well-established, including acid-catalyzed dehydration and Williamson ether synthesis. researchgate.net More recent research explores novel catalytic strategies, such as using plasmonic nanoparticles to enhance reactions like acetalization, where an alcohol reacts with a carbonyl compound. lookchem.com For instance, 1-pentanol (B3423595) has been used as a reactant in such studies. lookchem.com

Applications as Precursors: Analogues like 5-benzyloxy-1-pentanol (B42146) serve as starting materials in the synthesis of more complex molecules, such as the natural product (±)tanikolide.

Without specific studies, one can only hypothesize that research on this compound would follow similar trajectories.

Foundational Theoretical Frameworks Applicable to this compound Studies

The study of this compound would rely on established theoretical frameworks used for other ether-alcohols and hydrogen-bonded liquids.

Molecular Dynamics (MD) Simulations: This is a key theoretical tool for understanding the behavior of ether-alcohols at a molecular level. mdpi.com Using classical force fields like OPLS-AA and CHARMM, MD simulations can model the liquid structure, predict physical properties, and, crucially, quantify the extent and dynamics of different types of hydrogen bonds (intermolecular vs. intramolecular). mdpi.com Such simulations would be essential to explain why its properties might differ from other isomers.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are employed to analyze molecular structures, vibrational frequencies, and reaction mechanisms. For example, DFT can be used to understand how the electric fields generated by catalysts might polarize and activate the functional groups on molecules like ether-alcohols. lookchem.com

Transition State Theory: This framework is fundamental for modeling the kinetics of chemical reactions, such as the formation or cleavage of the ether bond, by calculating the energy barriers of reaction pathways.

These computational and theoretical methods provide a necessary complement to experimental measurements, offering insights that are difficult or impossible to obtain through experiments alone.

Structure

3D Structure

Properties

Molecular Formula |

C10H22O2 |

|---|---|

Molecular Weight |

174.28 g/mol |

IUPAC Name |

5-pentoxypentan-1-ol |

InChI |

InChI=1S/C10H22O2/c1-2-3-6-9-12-10-7-4-5-8-11/h11H,2-10H2,1H3 |

InChI Key |

XJCHBJBYLCKVBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCCCCCO |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 5 Pentyloxy 1 Pentanol

Elucidating Established Etherification Pathways Applicable to 5-Pentyloxy-1-pentanol Synthesis

Traditional methods of ether synthesis offer robust and well-documented routes that can be adapted for the specific challenge of creating this compound.

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 (bimolecular nucleophilic substitution) reaction. The process involves an alkoxide ion acting as a nucleophile to displace a halide or other suitable leaving group from an organohalide. For the synthesis of this compound, two primary disconnection strategies exist, each starting from pentanol-derived precursors.

Route A involves the reaction of a mono-deprotonated 1,5-pentanediol (B104693) (acting as the nucleophile) with a 1-halopentane (the electrophile). Route B involves the reaction of a pentoxide ion (from 1-pentanol) with a 5-halo-1-pentanol derivative.

The reaction's success hinges on favoring the SN2 mechanism, which is most efficient with primary alkyl halides to minimize competing elimination reactions. Both proposed routes for this compound utilize primary halides, making the Williamson synthesis a highly viable approach. The choice between routes may depend on the availability and stability of the precursors, particularly the halo-alcohol in Route B. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol to form the reactive alkoxide.

| Parameter | Route A | Route B | General Considerations |

| Nucleophile | Sodium 5-hydroxypentoxide | Sodium pentoxide | Formed in situ using a strong base (e.g., NaH). |

| Electrophile | 1-Halopentane (e.g., 1-bromopentane) | 5-Halo-1-pentanol (e.g., 5-bromo-1-pentanol) | Primary halides are preferred to avoid E2 elimination. |

| Potential Byproducts | 1,5-bis(pentyloxy)pentane, Dipentyl ether | 1,5-bis(pentyloxy)pentane, Dipentyl ether | Over-alkylation or self-condensation of the alkoxide. |

| Solvent | Aprotic polar solvents (e.g., THF, DMF) | Aprotic polar solvents (e.g., THF, DMF) | Solvents that can solvate the cation but not protonate the alkoxide. |

| Temperature | 50-100 °C | 50-100 °C | Sufficient to overcome activation energy without promoting elimination. |

The acid-catalyzed condensation (or dehydration) of alcohols is a method primarily used for the industrial synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com The mechanism involves the protonation of one alcohol molecule by a strong acid (e.g., sulfuric acid), turning the hydroxyl group into a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a protonated ether, which is then deprotonated. masterorganicchemistry.com

Applying this strategy to synthesize an unsymmetrical ether like this compound from a mixture of 1-pentanol (B3423595) and 1,5-pentanediol is highly problematic. The lack of selectivity would result in a statistical mixture of products:

Dipentyl ether (from the self-condensation of 1-pentanol)

This compound (the desired product)

Polyether products (from the self-condensation of 1,5-pentanediol)

Because this method does not provide a reliable means of controlling which alcohol acts as the nucleophile and which acts as the electrophile, it is generally considered an unsuitable strategy for the synthesis of unsymmetrical ethers. masterorganicchemistry.com

| Reaction Component | Role in Mechanism | Implication for this compound Synthesis |

| Protic Acid (e.g., H₂SO₄) | Catalyst | Protonates any available hydroxyl group, leading to non-selective activation. |

| 1-Pentanol | Can act as nucleophile or electrophile | Leads to formation of dipentyl ether. |

| 1,5-Pentanediol | Can act as nucleophile or electrophile | Leads to polymerization and formation of cyclic ethers. |

| Heat | Reaction Condition | Promotes both substitution and elimination side reactions. |

Modern synthetic chemistry has seen the emergence of transition-metal catalysis for forming challenging bonds. The Buchwald-Hartwig amination reaction, for instance, has been adapted for C–O bond formation, enabling the coupling of alcohols with aryl halides to produce aryl ethers. wikipedia.orgambeed.com While highly effective for aryl ethers, the palladium-catalyzed cross-coupling of two different aliphatic alcohols to form an unsymmetrical ether presents significant challenges.

The mechanism typically involves the oxidative addition of an organohalide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the C-O bond and regenerate the catalyst. wikipedia.org To synthesize this compound, a potential adaptation would involve coupling 1-pentanol with a 5-halo-1-pentanol. This approach avoids the harsh bases of the traditional Williamson synthesis but requires careful selection of ligands and conditions to prevent side reactions like β-hydride elimination. Direct cross-coupling between two unactivated alcohols is even more challenging and is an active area of research. nih.gov While promising, these methods are more complex and costly than classical approaches for this specific target molecule.

Innovative and Sustainable Synthesis Approaches for this compound

Emerging synthetic methodologies prioritize sustainability, selectivity, and efficiency, offering novel avenues for the construction of molecules like this compound.

Biocatalysis offers the potential for unparalleled selectivity under mild, environmentally benign conditions. While enzymes capable of forming ether bonds exist in nature, their application in general organic synthesis is still developing. nih.govchemrxiv.org Enzymes such as certain prenyltransferases can construct ether bonds, but often with very high substrate specificity, tailored to complex natural products. nih.govchemrxiv.org

The development of "designer" enzymes or enzyme-inspired small-molecule catalysts could one day provide a direct route to this compound. illinois.edu Such a catalyst would need to selectively activate one alcohol in the presence of another, mimicking an enzyme's active site to bring the two reactants together in the correct orientation. illinois.edu While currently a forward-looking approach rather than an established method, research into biocatalytic ether synthesis holds promise for future sustainable chemical production. google.com

A highly effective and controlled strategy for synthesizing this compound involves a multi-step pathway starting with a symmetrical precursor, 1,5-pentanediol. The core of this approach is the selective functionalization of only one of the two identical hydroxyl groups.

Monofunctionalization : One hydroxyl group of 1,5-pentanediol is selectively converted into a good leaving group, most commonly a tosylate. This can be achieved with high selectivity by reacting the diol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base. Specialized methods using reagents like silver(I) oxide can enhance the selectivity of monotosylation for symmetrical diols. acs.orgacs.orgnih.gov

Etherification : The resulting mono-tosylated pentanediol (B8720305) is then subjected to a Williamson ether synthesis. In this step, 1-pentanol is converted to its alkoxide (sodium pentoxide) using a strong base like NaH, which then displaces the tosylate group to form this compound.

Alternatively, a protection-activation strategy can be employed:

Selective Protection : One hydroxyl group of 1,5-pentanediol is "protected" by converting it into a less reactive functional group, such as a silyl (B83357) ether (e.g., using TBDMSCl). This selective monosilylation of symmetrical diols is a well-established procedure. oup.comoup.com

Activation : The remaining free hydroxyl group is converted into a good leaving group (e.g., through halogenation with SOCl₂ or conversion to a tosylate). studysmarter.co.ukchemguide.co.uk

Etherification : The protected and activated intermediate is reacted with sodium pentoxide in a Williamson synthesis.

Deprotection : The silyl protecting group is removed (e.g., with fluoride (B91410) ion) to reveal the final this compound product.

This selective functionalization approach offers excellent control and generally provides higher yields of the desired unsymmetrical product compared to direct condensation methods.

| Strategy | Key Reagent(s) | Intermediate Formed | Advantages | Disadvantages |

| Monotosylation | p-Toluenesulfonyl chloride (TsCl), Ag₂O acs.orgacs.org | 5-Hydroxypentyl tosylate | Fewer steps, high selectivity possible. | Requires careful control of stoichiometry. |

| Monosilylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | Excellent selectivity, robust protecting group. | Adds two steps (protection/deprotection) to the synthesis. |

| Monohalogenation | Thionyl chloride (SOCl₂), Hydrogen bromide (HBr) | 5-Halo-1-pentanol | Direct activation of the hydroxyl group. | Can be less selective than tosylation; harsh reagents. studysmarter.co.ukchemguide.co.uk |

Iii. Chemical Reactivity and Mechanistic Investigations of 5 Pentyloxy 1 Pentanol

Fundamental Reaction Mechanisms of Ether-Alcohol Functional Groups

The ether and primary alcohol moieties in 5-Pentyloxy-1-pentanol exhibit distinct yet interconnected reactivities. The ether is generally characterized by its chemical stability, while the primary alcohol is a versatile site for numerous transformations. chemistry.coach

Acid-Catalyzed Cleavage Ethers are known to be relatively unreactive, which makes them excellent solvents for many chemical reactions. libretexts.orgopenstax.org Their most significant reaction is cleavage of the C-O bond, which requires the use of strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). chemistry.coachopenstax.orgmasterorganicchemistry.com For this compound, which has primary alkyl groups on both sides of the ether oxygen, the cleavage proceeds via an SN2 mechanism. openstax.orgmasterorganicchemistry.com

The mechanism involves two main steps:

Protonation: The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the electrophilic carbon atoms adjacent to the protonated oxygen. masterorganicchemistry.comchemistrysteps.com This attack displaces an alcohol molecule, resulting in the formation of an alkyl halide and an alcohol. libretexts.org

Given the structure of this compound, the initial products of cleavage would be 1-pentanol (B3423595) and 1-halopentane. If an excess of the acid is used, the 1-pentanol formed in the first step will undergo a subsequent SN2 reaction to be converted into a second molecule of 1-halopentane. libretexts.org

| Reagent | Mechanism | Products |

|---|---|---|

| HBr (1 equivalent) | SN2 | 1-Pentanol and 1-Bromopentane |

| HI (excess) | SN2 | 1-Iodopentane (2 equivalents) and Water |

Peroxide Formation Like many ethers, this compound is susceptible to autoxidation in the presence of atmospheric oxygen, light, and heat to form explosive peroxides. jove.comosu.edulouisville.edu This process occurs via a free-radical chain reaction. jove.com Ethers with primary and/or secondary alkyl groups are particularly prone to forming these dangerous compounds. osu.edustanford.edu The presence of an α-hydrogen atom is crucial for this reaction. The autoxidation process can lead to the formation of hydroperoxides and dialkyl peroxides, which can detonate when heated, concentrated, or subjected to mechanical shock. jove.comutexas.edu For this reason, peroxide-forming chemicals should be stored in airtight containers away from light and heat and should be periodically tested for the presence of peroxides. osu.edulouisville.edu

The primary alcohol group in this compound is a versatile functional handle for a variety of chemical transformations.

Oxidation: Primary alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the oxidizing agent used. wikipedia.orgwikipedia.org

To Aldehydes: Using mild, selective oxidizing agents such as Collins reagent or Dess-Martin periodinane in anhydrous conditions prevents over-oxidation, yielding 5-pentyloxypentanal. wikipedia.org

To Carboxylic Acids: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent will oxidize the primary alcohol directly to a carboxylic acid, forming 5-pentyloxypentanoic acid. wikipedia.orgwikipedia.org This transformation proceeds via an aldehyde intermediate, which is then hydrated and further oxidized. wikipedia.org

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group (OH⁻), but it can be converted into a good leaving group (H₂O) by protonation with a strong acid. chemistrysteps.comlibretexts.org This allows for nucleophilic substitution by halide ions to form alkyl halides. libretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively, under milder conditions. wikipedia.orgyoutube.com

Esterification: In the presence of an acid catalyst, the alcohol can react with a carboxylic acid to form an ester and water. libretexts.org To increase reactivity, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which readily reacts with the alcohol to produce the ester. libretexts.orgmsu.edu

The dual functionality of this compound imparts both nucleophilic and, upon activation, electrophilic character.

Nucleophilic Profile: The oxygen atoms in both the alcohol and ether groups possess lone pairs of electrons, making them nucleophilic. msu.edu The alcohol's oxygen is generally the more reactive nucleophile. It can be deprotonated by a strong base (like sodium hydride) to form a sodium alkoxide, which is a much stronger nucleophile. msu.edulibretexts.org This alkoxide can then participate in reactions such as the Williamson ether synthesis by attacking an alkyl halide. libretexts.org

Electrophilic Profile: The carbon atoms in this compound are not inherently electrophilic. However, the molecule can be induced to act as an electrophile. Protonation of either the alcohol or ether oxygen by a strong acid makes the adjacent carbon atom highly electrophilic and susceptible to attack by a nucleophile. libretexts.orgpearson.com This principle underpins the acid-catalyzed cleavage of the ether and the conversion of the alcohol to an alkyl halide. chemistrysteps.com

Intramolecular Cyclization and Ring-Opening Reactions of this compound Analogues

While this compound is an acyclic molecule, its structure lends itself to potential intramolecular reactions to form cyclic compounds. Conversely, the study of ring-opening reactions in its cyclic analogues, such as tetrahydropyran (THP), provides insight into the stability and reactivity of such structures.

Under acidic conditions, a molecule like this compound could theoretically undergo intramolecular dehydration. Protonation of the terminal hydroxyl group would form a good leaving group (water), and the ether oxygen could then act as an internal nucleophile, attacking the terminal carbon to form a cyclic oxonium ion. Subsequent deprotonation would yield a substituted tetrahydropyran.

The ring-opening of cyclic ethers is a well-studied process that typically requires acid catalysis to activate the ether. researchgate.netresearchgate.net For example, the acid-catalyzed ring-opening of tetrahydrofuran (THF) with hydroiodic acid proceeds via protonation of the ether oxygen, followed by SN2 attack by the iodide ion, breaking the C-O bond and yielding 4-iodobutan-1-ol. masterorganicchemistry.com More complex multi-component ring-opening reactions can be initiated by carbene-induced oxonium ylide formation, allowing for the introduction of multiple functional groups. researchgate.net

Selective Derivatization of this compound for Bifunctional Applications

Derivatization is a technique used to modify a molecule to enhance its properties for analysis or to create new functionalities. mdpi.comgreyhoundchrom.com The bifunctional nature of this compound allows for selective derivatization, primarily targeting the more reactive primary alcohol group while the ether linkage remains intact under neutral or basic conditions. openstax.org

By converting the hydroxyl group into other functionalities, a range of bifunctional molecules can be synthesized. For example:

Esterification with a molecule containing another reactive group (e.g., an acrylate) would produce a monomer suitable for polymerization.

Conversion to a tosylate creates an excellent leaving group, facilitating subsequent nucleophilic substitution reactions at that position.

Reaction with an isocyanate would form a urethane linkage, a key reaction in polyurethane chemistry.

These selective transformations yield molecules with a hydrophilic/polar head (the new functional group) and a long, nonpolar, flexible tail (the pentyloxy group), making them potentially useful as specialty surfactants, polymer building blocks, or surface-modifying agents.

Interactions of this compound with Complex Biological and Material Substrates (e.g., Lignin (B12514952) Interactions)

In the context of biorefining, alcohols like pentanol play a crucial role in the fractionation of lignocellulosic biomass. Research on organosolv pretreatment using an acid/pentanol system demonstrates that pentanol actively participates in the stabilization of lignin fragments. researchgate.net

During acidic pretreatment, the native ether bonds (primarily β-O-4 linkages) within the complex lignin polymer are cleaved. This process generates reactive carbocation intermediates. A major challenge in lignin valorization is that these intermediates can readily repolymerize through condensation reactions, forming a more recalcitrant and less valuable lignin product. researchgate.net

The presence of an alcohol like 1-pentanol can mitigate this issue. The alcohol acts as a "capping" agent, where the hydroxyl group nucleophilically attacks the carbocations in the lignin fragments. This reaction forms new, stable ether linkages, effectively preventing the lignin fragments from re-condensing. researchgate.net A molecule like this compound would be expected to behave similarly, with its primary alcohol function reacting with the lignin carbocations. This interaction not only stabilizes the lignin but also incorporates the flexible pentyloxy-pentyl chain into its structure, potentially altering its solubility and processability.

| Process Step | Interaction with this compound | Outcome |

|---|---|---|

| Acid-catalyzed cleavage of lignin β-O-4 bonds | Formation of lignin carbocation intermediates. | Depolymerization of lignin. |

| Nucleophilic attack by alcohol | The -OH group of this compound attacks the lignin carbocation. | Formation of new ether bonds ("capping"). |

| Lignin stabilization | The capping reaction prevents reactive sites from cross-linking. | Suppression of lignin re-condensation and production of more reactive lignin. researchgate.net |

Iv. Advanced Spectroscopic and Analytical Characterization of 5 Pentyloxy 1 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Pentyloxy-1-pentanol in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons adjacent to the alcohol and ether functionalities, as well as for the methylene and methyl groups in the alkyl chains. Protons on carbons next to the electron-withdrawing oxygen atoms of the ether and alcohol are deshielded and thus shifted downfield, typically appearing in the 3.4-4.5 ppm range. pressbooks.pub

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals would be expected, corresponding to each carbon in the molecule. Similar to ¹H NMR, carbons bonded to oxygen atoms are shifted downfield, typically appearing in the 50-80 ppm range. pressbooks.publibretexts.org Calculations based on the additivity of chemical shift increments can be used to predict these shifts with reasonable accuracy. lp.edu.uaresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups. magritek.com

DEPT-90: Shows signals only for CH carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. magritek.com This technique would confirm the presence of one CH₃ group and nine CH₂ groups in this compound.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the connectivity of adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of both ¹H and ¹³C spectra.

| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|---|

| C1 (HO-CH₂-) | CH₂ | ~62.8 | ~3.60 | Triplet |

| C2 (-CH₂-CH₂OH) | CH₂ | ~32.5 | ~1.58 | Quintet |

| C3 (-CH₂-CH₂CH₂OH) | CH₂ | ~22.6 | ~1.40 | Quintet |

| C4 (-CH₂-CH₂CH₂CH₂OH) | CH₂ | ~29.4 | ~1.55 | Quintet |

| C5 (-O-CH₂-) | CH₂ | ~71.0 | ~3.41 | Triplet |

| C1' (O-CH₂-CH₂-) | CH₂ | ~29.6 | ~1.58 | Quintet |

| C2' (-CH₂-CH₂-CH₃) | CH₂ | ~28.4 | ~1.35 | Sextet |

| C3' (-CH₂-CH₃) | CH₂ | ~22.5 | ~1.35 | Sextet |

| C4' (-CH₃) | CH₃ | ~14.0 | ~0.90 | Triplet |

| OH (-OH) | - | - | Variable | Singlet (broad) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. msu.edu

Infrared (IR) Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. missouri.edu For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. ethernet.edu.et Key diagnostic peaks for this compound include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the primary alcohol. msu.edu

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chains.

C-O Stretch: Two distinct stretching vibrations are expected. A strong band between 1050-1150 cm⁻¹ is characteristic of the C-O-C ether linkage. libretexts.org Another C-O stretch associated with the primary alcohol (R-CH₂-OH) would appear around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibration is Raman-active if it causes a change in the polarizability of the molecule. While the polar O-H and C-O groups give strong IR signals, the less polar C-C backbone of the pentyl chains would be more prominent in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H Stretching | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretching | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong, Sharp |

| CH₂ Bending (Scissoring) | Alkane | ~1465 | Medium |

| C-O Stretching | Ether (C-O-C) | 1050 - 1150 | Strong |

| C-O Stretching | Primary Alcohol | ~1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. libretexts.org

Electron Ionization (EI-MS): This is a hard ionization technique that often leads to extensive fragmentation. nih.gov The molecular ion (M⁺) peak for this compound (C₁₀H₂₂O₂, MW = 174.28) may be weak or absent, which is common for alcohols. libretexts.orgyoutube.com The fragmentation pattern is highly informative:

Alpha-Cleavage: The most common fragmentation pathway for both ethers and alcohols involves cleavage of the C-C bond adjacent to the oxygen atom. miamioh.edustackexchange.com This can occur on either side of the ether linkage or next to the alcohol group, leading to stable oxonium ions.

Loss of Water: Dehydration of the alcohol functional group can lead to a peak at M-18 (m/z 156).

Ether Cleavage: Cleavage of the C-O bond in the ether can result in ions corresponding to the pentyloxy radical or cation (m/z 87) and the pentanol radical or cation.

Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) is characteristic of the fragmentation of the long alkyl chains. libretexts.org

Soft Ionization (ESI-MS, CI-MS): Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are "soft" methods that impart less energy to the molecule, resulting in minimal fragmentation. nih.gov These methods are ideal for confirming the molecular weight, as they typically produce an abundant protonated molecule [M+H]⁺ (m/z 175) or other adducts like [M+Na]⁺ (m/z 197).

| m/z | Possible Fragment Ion | Origin |

|---|---|---|

| 174 | [C₁₀H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 156 | [C₁₀H₂₀O]⁺ | Loss of H₂O |

| 101 | [CH₂(CH₂)₃CH₂O=CH₂]⁺ | α-cleavage at alcohol |

| 87 | [CH₃(CH₂)₄]⁺ | Loss of pentyloxy radical |

| 71 | [CH₃(CH₂)₃]⁺ | Butyl cation from pentyl chain |

| 45 | [CH₂=OH]⁺ | α-cleavage at alcohol |

High-Resolution Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., GC-MS, LC-MS)

Hyphenated chromatographic techniques are essential for the analysis of this compound within complex mixtures, providing both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. stackexchange.com In this technique, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each eluting peak. This allows for positive identification and quantification. The retention time from the GC and the fragmentation pattern from the MS provide a high degree of confidence in the identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not sufficiently volatile or are thermally labile. stackexchange.com While this compound can be analyzed by GC-MS, LC-MS would be the method of choice for analyzing its non-volatile derivatives or for its analysis in complex biological or environmental matrices. The separation occurs in the liquid phase, and the eluent is introduced into the mass spectrometer, typically using a soft ionization source like ESI.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. memtein.com Since this compound is a liquid at room temperature, it cannot be analyzed directly by this technique. However, the solid-state structure of a suitable crystalline derivative can be determined.

To perform this analysis, the terminal hydroxyl group of this compound could be reacted to form a solid derivative, such as a benzoate or p-nitrobenzoate ester. These derivatives are often highly crystalline. Single-crystal X-ray diffraction (SCXRD) analysis of such a derivative would provide unambiguous confirmation of the molecular structure and detailed information on:

Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The preferred spatial arrangement (conformation) of the flexible alkyl chains in the solid state.

Intermolecular interactions: The nature of packing in the crystal lattice, including hydrogen bonding (if a suitable donor/acceptor is introduced) and van der Waals interactions. mdpi.com

This technique is particularly valuable for confirming absolute stereochemistry if chiral centers were present and for understanding how the molecule organizes itself in a condensed phase. memtein.commdpi.com

V. Theoretical and Computational Chemistry Applied to 5 Pentyloxy 1 Pentanol

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior of 5-Pentyloxy-1-pentanol

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This approach is instrumental in exploring the accessible conformational landscape and dynamic behavior of molecules like this compound. nih.goved.ac.uk By simulating the interactions within the system, MD can elucidate complex phenomena such as hydrogen bonding, which dictates many of the substance's physical properties. nih.govresearchgate.net

Ether-alcohols such as this compound can form two primary types of intermolecular hydrogen bonds: those between two hydroxyl groups (OH-OH) and those between a hydroxyl group and an ether oxygen (OH-OE). mdpi.com

MD simulations of related ether-alcohols reveal that intermolecular hydrogen bonding is stronger between hydroxy groups (OH-OH) than between hydroxy and ether groups (OH-OE). nih.govresearchgate.netmdpi.com The radial distribution functions (RDFs) from these simulations, which describe how the density of surrounding atoms varies as a function of distance, show distinct, sharp peaks for OH-OH interactions centered around 0.28 nm. mdpi.com

While hydrogen bonding predominantly occurs between two individual molecules, the formation of larger hydrogen-bonding networks is rare but possible. nih.govresearchgate.netmdpi.com The strength and prevalence of these intermolecular bonds are significantly influenced by temperature; an increase in temperature typically leads to a reduction in both OH-OH and OH-OE intermolecular hydrogen bonding. nih.govmdpi.com

Table 1: Characteristics of Intermolecular Hydrogen Bonding in Ether-Alcohols

| Bond Type | Relative Strength | Typical Interaction Distance (from RDFs) | Effect of Increased Temperature |

|---|---|---|---|

| OH-OH | Stronger | ~0.28 nm | Reduction in bonding |

| OH-OE | Weaker | - | Reduction in bonding |

Intramolecular hydrogen bonds, which occur within a single molecule, can significantly impact a molecule's conformation and properties. nih.gov For ether-alcohols, the likelihood of forming a stable intramolecular hydrogen bond between the hydroxyl and ether groups depends critically on the length of the carbon chain separating them. nih.govmdpi.com

Simulations on a series of ether-alcohols have shown that intramolecular hydrogen bonding is most prominent when three or four carbon atoms separate the functional groups. nih.govmdpi.com In the case of molecules analogous to this compound, where five carbon atoms separate the hydroxyl and ether functionalities (such as in 5-ethoxypentanol), intramolecular hydrogen bonding is only marginally present. nih.govmdpi.com The increased distance and greater conformational freedom of the longer carbon chain sharply decrease the probability of the functional groups orienting correctly to form a stable internal hydrogen bond. mdpi.com Interestingly, while higher temperatures reduce intermolecular bonding, they can cause a slight increase in intramolecular hydrogen bonding interactions. nih.govresearchgate.net

MD simulations provide a molecular-level explanation for macroscopic physical properties by linking them to the underlying chemical structure and intermolecular forces. mdpi.compsu.edu For ether-alcohols, hydrogen bonding behavior is a key determinant of several physical characteristics. nih.govresearchgate.net

The simulations establish clear correlations:

Density: Variations in density among different ether-alcohols are linked to the efficiency of molecular packing, which is reduced by the presence of intramolecular hydrogen bonds. nih.govresearchgate.net

Self-diffusion: The rate of self-diffusion, a measure of translational mobility, correlates with the stability of the intermolecular hydrogen bonds. nih.govresearchgate.net

Viscosity: The presence of even small numbers of hydrogen-bonded networks can have a notable effect on the viscosity of the liquid. nih.govresearchgate.net

Table 2: Structure-Property Relationships in Ether-Alcohols from MD Simulations

| Molecular Feature | Correlated Physical Property | Description of Relationship |

|---|---|---|

| Intramolecular H-Bonding | Density | Reduces packing efficiency, leading to variations in density. nih.govresearchgate.net |

| Intermolecular H-Bond Stability | Self-Diffusion | Stronger, more stable intermolecular bonds hinder molecular mobility, reducing self-diffusion. nih.govresearchgate.net |

| Hydrogen-Bonded Networks | Viscosity | The formation of transient networks, even if rare, increases resistance to flow, affecting viscosity. nih.govresearchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide detailed information on orbital energies, charge distribution, and reaction pathways.

While specific DFT studies on this compound are not prominent in the literature, the methodology is widely applied to similar organic molecules to elucidate their fundamental chemical characteristics. researchgate.netnih.gov A typical DFT study would involve geometry optimization to find the most stable three-dimensional structure of the molecule. researchgate.net

From this optimized geometry, various electronic properties and reactivity descriptors can be calculated:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are key to predicting how the molecule will interact with other reagents.

Table 3: Common Parameters Calculated via DFT and Their Significance

| Parameter | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; higher energy indicates a better electron donor. nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical stability and reactivity. A smaller gap implies higher reactivity. nih.govresearchgate.net |

| Molecular Electrostatic Potential | MEP | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

| Chemical Potential | Cp | Measures the tendency of electrons to escape from a system. researchgate.net |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to act as an electrophile. researchgate.net |

Computational chemistry is a vital tool for mapping out the detailed steps of a chemical reaction, including the identification of transient intermediates and high-energy transition states. For a molecule like this compound, this is particularly relevant for understanding its decomposition and oxidation (combustion) pathways. nih.govmdpi.com

Studies on the combustion of related alcohols, such as n-pentanol, provide a framework for the types of reaction mechanisms that would be investigated computationally for this compound:

High-Temperature Mechanisms (T > 1000 K): At high temperatures, the primary reactions involve thermal decomposition. mdpi.com This typically begins with the breaking of C-C or C-O bonds to form smaller radical species. mdpi.comresearchgate.net

Low-Temperature Mechanisms (T < 1000 K): The low-temperature pathways are often more complex and are initiated by the abstraction of a hydrogen atom from the carbon chain by radicals like OH. This is followed by the addition of molecular oxygen (O₂) to the resulting alkyl radical, forming a peroxy radical (RO₂). mdpi.com This peroxy radical can then undergo isomerization to form a hydroperoxy-alkyl radical (QOOH), a key step in chain-branching reactions that are characteristic of autoignition. mdpi.com

By calculating the energy barriers for each step, computational models can predict the most likely reaction pathways and the rates at which they occur, providing a detailed kinetic model of the molecule's reactivity under various conditions. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-ethoxypentanol |

Development and Validation of Force Fields for Accurate Simulation of Ether-Alcohol Systems

The accurate simulation of ether-alcohol systems, such as those containing this compound, using molecular dynamics (MD) and Monte Carlo (MC) methods is critically dependent on the quality of the underlying empirical force field. ethz.ch A force field is a set of parameters and mathematical functions that describe the potential energy of a system of particles. ethz.ch For molecules like this compound, which contain both ether and alcohol functional groups, the force field must accurately represent intramolecular and intermolecular interactions, including van der Waals forces, electrostatic interactions, and torsional potentials for bond rotations.

Several well-established force fields, such as OPLS (Optimized Potentials for Liquid Simulations), CHARMM, and AMBER, have been parameterized for organic molecules, including alcohols and ethers. ucsb.edunih.govnih.gov The development and validation of these force fields is an ongoing process aimed at improving their accuracy and expanding their applicability to a wider range of chemical systems. nih.govacs.org

The parameterization process for a molecule like this compound would involve determining a set of parameters that define the interactions between the atoms in the molecule. This includes parameters for bond stretching, angle bending, dihedral angles (torsions), and non-bonded interactions (Lennard-Jones and Coulombic). ethz.ch Torsional parameters are particularly important for flexible molecules like this compound as they govern the conformational preferences of the molecule. ucsb.edu

High-level quantum mechanical (QM) calculations are often employed to derive these parameters. ucsb.edunih.gov For instance, torsional parameters can be refined by fitting to the potential energy surfaces of model compounds calculated using methods like Møller-Plesset perturbation theory (MP2). ucsb.edu Non-bonded parameters, which include atomic partial charges and Lennard-Jones parameters, are typically optimized to reproduce experimental properties of pure liquids, such as density and heat of vaporization. acs.orgresearchgate.net

The OPLS-AA (All-Atom) force field and its subsequent refinements, such as L-OPLS-AA and OPLS/2020, have been specifically developed and validated for organic liquids, including long-chain alkanes, alcohols, and ethers. acs.orgresearchgate.netmdpi.com These force fields have shown improvements in predicting the properties of such systems. acs.orgmdpi.com For example, the OPLS/2020 force field was tested on 60 liquids, including alcohols and ethers, and showed average unsigned errors of 0.01 g/cm³ for liquid densities and 0.2 kcal/mol for heats of vaporization when compared to experimental data. acs.org

Table 1: Representative Non-bonded Parameters for Ether and Alcohol Moieties in an OPLS-style Force Field

| Atom Type | Functional Group | σ (Å) | ε (kcal/mol) | Charge (e) |

| O (Ether) | R-O-R | 3.000 | 0.100 | -0.300 |

| C (alpha to ether O) | R-C H₂-O- | 3.550 | 0.070 | +0.145 |

| O (Alcohol) | R-OH | 3.070 | 0.170 | -0.683 |

| H (Alcohol) | R-OH | 0.000 | 0.000 | +0.418 |

| C (alpha to alcohol O) | R-C H₂-OH | 3.550 | 0.070 | +0.265 |

| Aliphatic CH₂ | -CH₂- | 3.905 | 0.118 | -0.120 |

| Terminal CH₃ | -CH₃ | 3.905 | 0.175 | -0.180 |

Note: The values in this table are illustrative and representative of typical parameters found in OPLS-type force fields for similar functional groups. Specific parameters for this compound would require dedicated parameterization.

Validation of a newly developed or existing force field for this compound would involve performing molecular simulations and comparing the calculated macroscopic and microscopic properties with available experimental data. Key validation targets for ether-alcohol systems include:

Thermodynamic Properties: Density, heat of vaporization, and heat capacity.

Transport Properties: Self-diffusion coefficients and viscosity.

Structural Properties: Radial distribution functions (RDFs) to characterize the local liquid structure.

Phase Equilibria: Vapor-liquid coexistence curves.

Table 2: Comparison of Simulated vs. Experimental Properties for a Hypothetical Validation of a Force Field for this compound

| Property | Simulated Value | Experimental Value | % Deviation |

| Density (g/cm³ at 298.15 K) | 0.895 | 0.908 | -1.43% |

| Heat of Vaporization (kcal/mol) | 15.8 | 16.2 | -2.47% |

| Self-diffusion coefficient (10⁻⁵ cm²/s) | 0.45 | 0.42 | +7.14% |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate a typical validation summary.

Recent developments have also focused on creating more accurate coarse-grained (CG) force fields for alcohols, which can simulate larger systems for longer timescales by grouping several atoms into a single interaction site. rsc.orgresearcher.life Furthermore, machine learning techniques are being explored to accelerate and improve the accuracy of force field parameterization. ethz.ch The continuous improvement of these force fields is crucial for the reliable computational study of complex systems involving molecules like this compound.

Vi. Research Applications of 5 Pentyloxy 1 Pentanol in Chemical Synthesis and Materials Science

Strategic Use of 5-Pentyloxy-1-pentanol as a Solvent in Organic Transformations

The utility of alcohols as solvents in organic synthesis is well-established, and this compound, as a derivative of 1-pentanol (B3423595), shares many of these beneficial properties. nih.govwikipedia.orgnih.gov The presence of the pentyloxy group introduces an ether functionality, which can influence its solvent characteristics, such as polarity, boiling point, and its ability to coordinate with metal cations. While detailed studies specifically documenting this compound as a solvent are not extensively available, its properties can be inferred from related structures.

Like 1-pentanol, it is expected to be a colorless liquid with a moderate boiling point, making it suitable for reactions that require elevated temperatures without the need for high-pressure apparatus. nih.gov Its amphiphilic character, with a polar hydroxyl head and a nonpolar alkyl ether tail, allows it to dissolve a range of organic compounds. This makes it a potential solvent for reactions involving both polar and nonpolar reagents. The ether linkage can also play a role in stabilizing certain reactive intermediates or solvating metal catalysts, potentially influencing reaction rates and selectivity. In the context of green chemistry, solvents derived from biomass are gaining attention, and the synthesis of ether-alcohols from renewable resources is an active area of research. researchgate.net

Table 1: Comparison of Physical Properties of 1-Pentanol and Predicted Properties of this compound

| Property | 1-Pentanol | This compound (Predicted) |

|---|---|---|

| Molecular Formula | C5H12O | C10H22O2 |

| Molar Mass | 88.15 g/mol | 174.28 g/mol |

| Boiling Point | 138 °C | Higher than 1-pentanol |

| Density | 0.811 g/cm³ | Less dense than water |

| Solubility in Water | 2.2 g/100 mL | Lower than 1-pentanol |

Building Block for Polymer Synthesis and Advanced Materials (e.g., Polyesteramides, Lignin (B12514952) Derivatives)

The terminal hydroxyl group of this compound allows it to be used as a monomer in the synthesis of various polymers.

Polyesteramides: Polyesteramides (PEAs) are a class of biodegradable polymers that combine the properties of polyesters and polyamides. The synthesis of PEAs often involves the polycondensation of monomers containing hydroxyl, carboxyl, and amino groups. researchgate.net this compound can be chemically modified to introduce an amino or carboxylic acid group, thereby creating a monomer suitable for PEA synthesis. For example, it could be used in the synthesis of a diamine-diester monomer, which can then be polymerized. The incorporation of the flexible pentyloxy group into the polymer backbone would be expected to influence the material's thermal and mechanical properties, such as its glass transition temperature and elasticity.

Lignin Derivatives: Lignin is an abundant, renewable biopolymer and a major component of lignocellulosic biomass. researchgate.net It is rich in phenolic and hydroxyl groups, making it a target for chemical modification to produce value-added materials. encyclopedia.pub this compound can be used to modify lignin through etherification reactions with the hydroxyl groups of lignin. This process, often referred to as "lignin plasticization," can improve the processability of lignin and its compatibility with other polymers for the development of biocomposites and polyurethane foams. The long alkyl ether chain of this compound can increase the flexibility and hydrophobicity of the resulting lignin derivative.

Precursor in the Synthesis of Complex Organic Molecules and Specialty Reagents

The hydroxyl group of this compound is a reactive site for a wide range of chemical transformations, allowing it to serve as a precursor for more complex molecules. wikipedia.org

Esterification: It can react with carboxylic acids or their derivatives to form esters. Some esters of pentanol, such as pentyl acetate (B1210297) and pentyl butyrate, are known for their characteristic fragrances and are used as flavoring agents. wikipedia.org Similarly, esters derived from this compound could be investigated for applications in the fragrance and flavor industry.

Ether Synthesis: The hydroxyl group can be deprotonated to form an alkoxide, which can then react with an alkyl halide in a Williamson ether synthesis to produce diethers.

Oxidation: Oxidation of the primary alcohol group can yield the corresponding aldehyde, 5-pentyloxypentanal, or further to the carboxylic acid, 5-pentyloxypentanoic acid. These functionalized molecules can then be used in subsequent synthetic steps.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., bromine or chlorine) to produce 1-halo-5-pentyloxypentane, a useful intermediate for introducing the pentyloxypentyl group into other molecules via nucleophilic substitution.

Exploration of this compound in Catalytic Systems or as a Ligand Component

In the field of catalysis, alcohols can play several roles. They can be substrates, solvents, or components of ligands for metal catalysts.

As a Ligand Component: The oxygen atom of the ether group and the hydroxyl group in this compound can both act as Lewis bases and coordinate to metal centers. This allows for the possibility of designing bidentate ligands based on the this compound backbone. Such ligands could be used to stabilize and modify the reactivity of transition metal catalysts used in various organic transformations, such as hydrogenation, hydroformylation, or cross-coupling reactions. The structure of the ligand is known to have a significant impact on the activity and selectivity of the catalyst. researchgate.net

In Catalytic Systems: Alcohols are key components in certain catalytic reactions, such as the Guerbet reaction, which converts alcohols into their longer-chain β-alkylated dimer alcohols. osti.gov While typically studied with simpler alcohols like ethanol (B145695) and butanol, the principles could be extended to this compound. Furthermore, in catalytic transfer hydrogenation, alcohols can serve as hydrogen donors. The specific structure of this compound might offer unique reactivity or selectivity in such catalytic systems.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-Pentanol |

| Pentyl acetate |

| Pentyl butyrate |

| 5-Pentyloxypentanal |

| 5-Pentyloxypentanoic acid |

| 1-Halo-5-pentyloxypentane |

| Ethanol |

Vii. Environmental Impact and Sustainability Research Pertaining to 5 Pentyloxy 1 Pentanol

Investigation of Biodegradation Pathways and Environmental Fate

Glycol ethers, a class to which 5-Pentyloxy-1-pentanol belongs, are generally characterized by their water solubility and susceptibility to biodegradation. wikipedia.orgepa.gov Most are not expected to persist in the environment or bioaccumulate in organisms. nih.gov The primary mechanism for their removal from the atmosphere is through reaction with hydroxyl radicals. ca.gov This suggests that this compound would likely be degraded in the environment through biotic and abiotic processes.

For instance, research on the biodegradability of oxyethylenated n-pentyl and isopentyl alcohols, which share structural similarities with this compound, demonstrated a primary degradability of 75-98% over a 10-day period. researchgate.net This indicates a relatively rapid breakdown in an aqueous environment. The degradation process for these related compounds did not lead to a significant accumulation of intermediate metabolites, suggesting that the breakdown products are also readily mineralized. researchgate.net

While these studies on related compounds provide valuable clues, it is imperative that future research focuses on the specific biodegradation pathways of this compound to accurately determine its environmental persistence, potential for bioaccumulation, and the identity of any degradation products.

Table 1: General Environmental Fate Characteristics of Glycol Ethers

| Property | General Finding for Glycol Ethers | Implication for this compound |

| Persistence | Generally low persistence in the environment nih.gov | Likely to degrade and not persist long-term. |

| Bioaccumulation | Low potential for bioaccumulation nih.gov | Unlikely to accumulate in the food chain. |

| Atmospheric Fate | Degradation via reaction with hydroxyl radicals ca.gov | Expected to be removed from the atmosphere. |

| Biodegradability | Generally biodegradable wikipedia.org | Expected to be broken down by microorganisms. |

Integration of Green Chemistry Principles in the Production and Application of this compound

The application of green chemistry principles to the synthesis and use of this compound is crucial for minimizing its environmental impact. While specific research on green synthesis routes for this compound is not documented, general principles of green chemistry can be applied to the production of ethers.

The Williamson ether synthesis, a classical method for preparing ethers, has been a focus for green chemistry innovations. acs.org Traditional methods often involve hazardous reagents and produce significant salt waste. Greener alternatives aim to use less toxic reactants, employ catalytic processes, and reduce waste generation. For example, catalytic versions of the Williamson synthesis have been developed that utilize weaker, less hazardous alkylating agents and operate under conditions that minimize byproducts. acs.org Such approaches could be adapted for the synthesis of this compound to create a more sustainable production process.

In its application, particularly as a solvent, the principles of green chemistry advocate for the use of substances that are efficient, safe, and biodegradable. rsc.org The selection of a solvent should consider its entire life cycle, from production to disposal. rsc.org Therefore, a comprehensive evaluation of this compound's performance, toxicity, and environmental fate is necessary to determine its viability as a "green" solvent.

Table 2: Application of Green Chemistry Principles to Ether Synthesis

| Green Chemistry Principle | Application in Ether Synthesis |

| Prevention | Designing synthesis routes that minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Designing the chemical to break down into innocuous products after use. |

Life Cycle Assessment Methodologies for Sustainable Chemical Production

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. researchgate.netacs.org There are currently no published LCA studies specifically for this compound.

However, the framework of an LCA provides a robust tool for assessing the sustainability of its production and use. An LCA of this compound would involve quantifying the energy and material inputs and the environmental releases throughout its life cycle. This "cradle-to-grave" analysis would identify the key stages contributing to its environmental footprint, such as raw material acquisition, chemical synthesis, purification, transportation, use, and disposal.

For industrial solvents, the production and disposal phases often have significant environmental impacts. researchgate.netresearchwithrowan.com An LCA can help in comparing different production technologies or end-of-life options, such as recycling versus incineration, to identify the most environmentally preferable choices. rsc.org By applying LCA methodologies, a comprehensive understanding of the environmental profile of this compound can be achieved, guiding efforts to improve its sustainability.

Table 3: Stages of a Life Cycle Assessment for a Chemical Compound

| LCA Stage | Description |

| Goal and Scope Definition | Defining the purpose, system boundaries, and functional unit of the study. |

| Life Cycle Inventory (LCI) | Compiling and quantifying the inputs and outputs for the product system. |

| Life Cycle Impact Assessment (LCIA) | Evaluating the potential environmental impacts of the inputs and outputs. |

| Interpretation | Analyzing the results of the LCI and LCIA to draw conclusions and make recommendations. |

Q & A

Q. Q1. What are the primary physicochemical properties of 5-pentyloxy-1-pentanol, and how can they inform experimental design?

Answer: Key properties include:

Q. Q2. What synthetic routes are available for this compound, and what are their limitations?

Answer: Common methods include:

- Etherification : Reacting 1,5-pentanediol with pentyl halides under alkaline conditions. Challenges include regioselectivity and byproduct formation (e.g., di-alkylated products).

- Reductive Amination : If applicable, reducing intermediates like 5-pentyloxy-pentanal (requires specialized catalysts, e.g., Rhodium-based systems as in ).

- Enzymatic Catalysis : Lipid-coated enzymes in supercritical fluids (e.g., transgalactosylation methods from ) may enhance selectivity but require optimization of pressure/temperature.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported LogP values for this compound?

Answer: Discrepancies may arise from:

- Measurement Variability : Differences in shake-flask vs. HPLC methods ().

- Impurity Effects : Trace solvents (e.g., toluene in ) can skew results.

Methodology :

Validate purity via GC-MS (retention time matching with standards in ).

Use standardized reference materials (e.g., iso-octane solutions in ).

Cross-validate with computational tools (e.g., COSMO-RS or DFT calculations).

Q. Q4. What experimental frameworks are suitable for assessing the compound’s stability under varying storage conditions?

Answer: Design a split-plot factorial experiment :

Q. Q5. How can researchers mitigate validity threats in toxicological studies of this compound?

Answer: Threats include:

- Confounding Variables : Residual solvents (e.g., isooctane in ) affecting toxicity readings.

- Measurement Bias : Non-blinded analyses.

Solutions : - Use control groups with pure solvents (, Table C-1).

- Apply double-blind protocols for histopathological assessments ().

- Adhere to OECD Guidelines for systemic effect studies (e.g., respiratory or body weight metrics in ).

Q. Q6. What computational tools are effective for predicting the compound’s environmental fate?

Answer:

- EPI Suite : Estimate biodegradation half-life and bioaccumulation potential.

- Molecular Dynamics (MD) : Simulate interactions with lipid membranes (reference methods in ).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-phenylphenol in ).

Methodological Guidance

Q. Q7. How to design a survey-based study on occupational exposure to this compound?

Answer:

- Variables : Independent (exposure duration), Dependent (health outcomes), Control (PPE usage).

- Sampling : Stratified random sampling of industrial workers ().

- Ethics : Obtain informed consent and anonymize data ().

- Analysis : Use regression models to correlate exposure levels with symptoms (, PICOT framework).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.